双去甲生物素

描述

Synthesis Analysis

Bisnorbiotin synthesis involves the biotransformation of biotin, facilitated by various enzymes and compounds. Research has shown that the conversion of biotin to bisnorbiotin is accelerated by peroxisome proliferators and steroid hormones in rats, indicating the involvement of liver enzymes and potentially peroxisomes or mitochondria in this process (Wang, Mock, & Mock, 1997). This conversion likely occurs through beta-oxidative cleavage, highlighting the complex enzymatic mechanisms underlying bisnorbiotin formation.

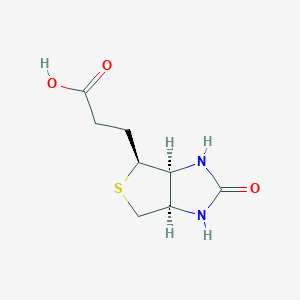

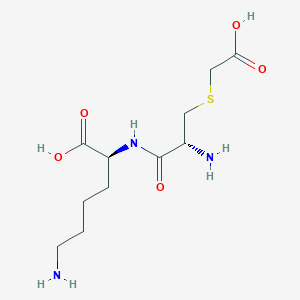

Molecular Structure Analysis

Isolation and characterization studies have contributed significantly to our understanding of bisnorbiotin's molecular structure. Techniques such as chromatography and magnetic resonance have been employed to identify bisnorbiotin and its derivatives, such as α-dehydrobisnorbiotin and tetranorbiotin, from biotin catabolism by Pseudomonas species (Iwahara, McCormick, & Wright, 1970). These studies reveal the structural modifications biotin undergoes during its catabolism, providing insights into the metabolic fate of biotin in biological systems.

Chemical Reactions and Properties

Bisnorbiotin's chemical reactions and properties are closely related to its biotin roots, exhibiting unique interactions due to its altered structure. The enzymatic conversion of bisnorbiotin to biotin and vice versa by microorganisms indicates a reversible metabolic pathway, with the elongation of the acid side chain by two carbon atoms in certain bacteria (Izumi, Tani, & Ogata, 1973). This ability underscores the chemical versatility of bisnorbiotin and its derivatives, reflecting their potential roles in microbial biotin metabolism.

Physical Properties Analysis

The physical properties of bisnorbiotin, including solubility, melting point, and stability, are integral to its biochemical utility and methodological handling. While specific studies on these physical properties are less common, the methodologies used in isolating and characterizing bisnorbiotin provide indirect evidence of its behavior under various conditions. For instance, the purification processes involving chromatography and recrystallization suggest solubility characteristics important for its identification and analysis.

Chemical Properties Analysis

Bisnorbiotin's chemical properties, such as reactivity and bond formation, play crucial roles in its biological functions and interactions. The compound's ability to undergo enzymatic transformations into other metabolites, such as biotin sulfone and bisnorbiotin methyl ketone, highlights its chemical reactivity and the metabolic pathways it participates in within human physiology (Zempleni, McCormick, & Mock, 1997). These transformations are essential for understanding the broader context of biotin metabolism and its regulation.

科学研究应用

基因表达和生物素缺乏

双去甲生物素在基因表达方面表现出类似生物素的活性。它可以逆转生物素缺乏对编码核糖体亚基和翻译起始因子的基因簇在 HepG2 细胞中的影响 (Rodriguez‐Melendez, Griffin, & Zempleni, 2006).

人体生物素代谢

双去甲生物素甲基酮和其他代谢物在人类尿液中以可测量量存在。这种存在允许对人体生物素代谢和周转进行准确的研究 (Zempleni, McCormick, & Mock, 1997).

支持细菌生长

双去甲生物素以及双去甲生物素亚砜支持枯草芽孢杆菌的生长,表明其生物学效用 (Yang, Kusumoto, Tochikura, & Ogata, 1969).

生物素代谢物分析

双去甲生物素是使用各种方法(如 HPLC 分离)分析生物体液(包括尿液和血浆)中生物素代谢物的一种关键物质 (Baur, Suormala, Bernoulli, & Baumgartner, 1998).

人血清中的浓度

双去甲生物素是人血清中主要的亲和素结合物质之一,其浓度在个体之间差异很大 (Mock, Lankford, & Mock, 1995).

慢性生物素摄入的影响

慢性大量摄入生物素不会显着饱和人体生物素生物转化途径,正如尿中双去甲生物素排泄的研究所示 (Mock & Heird, 1997).

妊娠和哺乳期生物素代谢

孕妇和哺乳期妇女的生物素代谢发生显着改变,双去甲生物素等代谢物的排泄增加 (Perry et al., 2014).

生物素生物转化中的作用

生物素向双去甲生物素的生物转化受大鼠中过氧化物酶体增殖剂和类固醇激素等因素的影响 (Wang, Mock, & Mock, 1997).

未来方向

属性

IUPAC Name |

3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFGCLSCEPNVQP-VPLCAKHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317948 | |

| Record name | Bisnorbiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bisnorbiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Bisnorbiotin | |

CAS RN |

16968-98-2 | |

| Record name | Bisnorbiotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16968-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisnorbiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisnorbiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisnorbiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

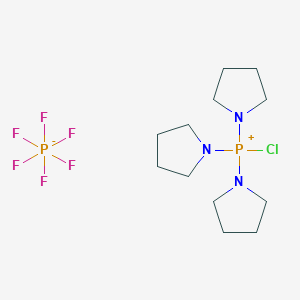

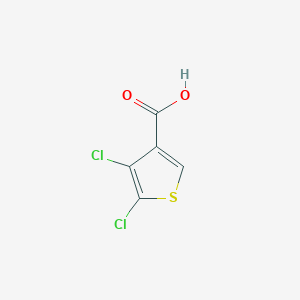

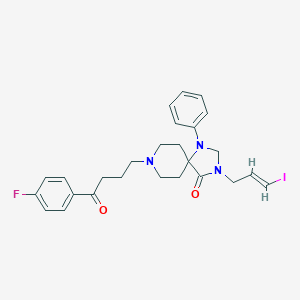

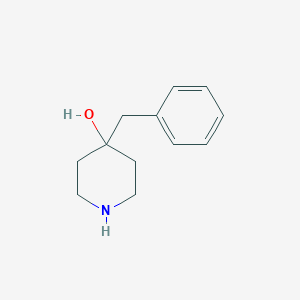

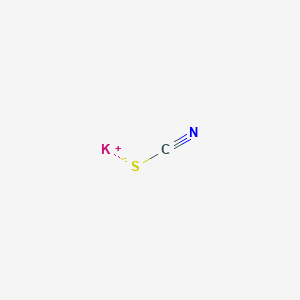

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)